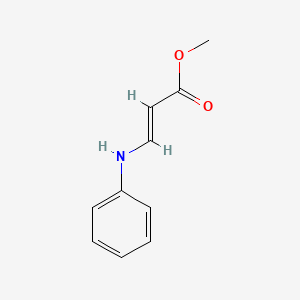

(E)-甲基 3-(苯基氨基)丙烯酸酯

描述

(E)-methyl 3-(phenylamino)acrylate is a compound that can be synthesized from various substituted amines and acrylate derivatives. It is a part of a broader class of compounds that have been studied for their potential in creating biologically and medicinally relevant molecules. The interest in these compounds stems from their structural properties and the ability to form stable molecular structures through different types of interactions, such as hydrogen bonding and C-H...π interactions .

Synthesis Analysis

The synthesis of derivatives of (E)-methyl 3-(phenylamino)acrylate has been explored through different methods. For instance, the synthesis of 2-pyridone derivatives from substituted amines and various acrylate derivatives has been described, with optimized reaction conditions leading to fewer side products than traditional methods . Another synthesis approach involves a one-pot three-component reaction, which has been used to create compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, demonstrating the versatility of the synthetic routes available for these types of compounds .

Molecular Structure Analysis

The molecular structure of (E)-methyl 3-(phenylamino)acrylate derivatives has been characterized using techniques such as X-ray single crystal diffraction. This has allowed for the observation of the compound's crystalline form and the identification of stabilizing interactions within the crystal lattice. For example, the crystal and molecular structure of a related compound showed that molecules form H-bonded dimers, which are further stabilized by C-H...π and C-H...O interactions . The molecular structure is also influenced by the conformation of the acrylate substituent and the orientation of the phenyl ring, which can be approximately orthogonal to each other .

Chemical Reactions Analysis

The reactivity of (E)-methyl 3-(phenylamino)acrylate derivatives has been studied in the context of their potential to undergo various chemical reactions. The compounds can participate in cyclization reactions with amines, leading to the formation of different heterocyclic structures. The reaction mechanisms have been proposed based on the separation and determination of reaction products, which can provide insights into the efficiency and selectivity of these synthetic processes .

Physical and Chemical Properties Analysis

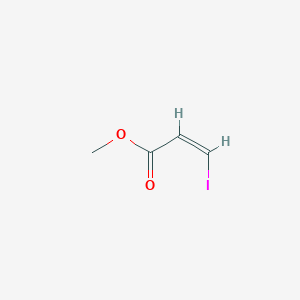

The physical and chemical properties of (E)-methyl 3-(phenylamino)acrylate derivatives are closely related to their molecular structure. The compounds exhibit specific conformational characteristics, such as the E conformation with respect to the C=C double bond and the S-trans position of the carbonyl group. These structural features can influence the compound's physical properties, such as solubility and melting point. Additionally, the presence of intramolecular and intermolecular interactions, such as C-H...O and C-H...π interactions, can affect the chemical stability and reactivity of the compounds .

科学研究应用

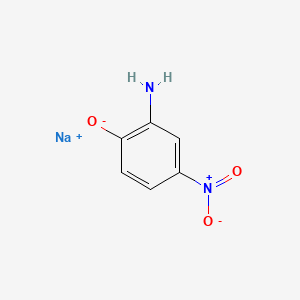

环境应用

一项研究调查了使用填充有陶瓷颗粒的生物滴滤塔 (BTF) 去除丙烯酸甲酯(一种相关化合物)。这项研究强调了 BTF 在处理丙烯酸甲酯废气方面的效率,在某些条件下表现出极好的去除效率。分析了负责这一过程的细菌群落,结果显示除其他菌群外,变形菌门占主导地位,这可能与环境生物修复技术有关 (Wu 等,2016 年)。

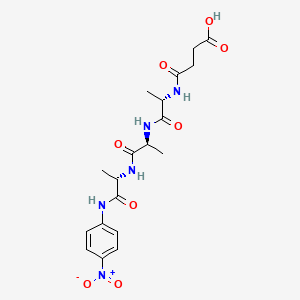

化学合成和聚合

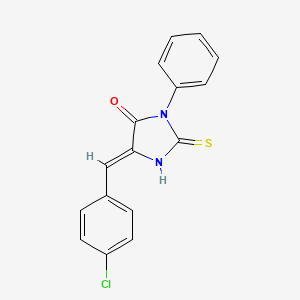

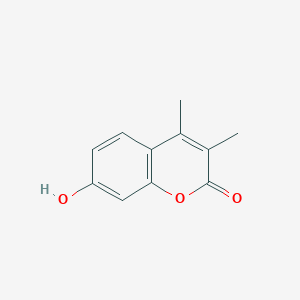

已经对 3-(E)-甲基 3-(4-氧代-4H-色满-3-基)丙烯酸酯与胺的再环化进行了研究,揭示了一种合成 2-吡啶酮衍生物的方法。与传统方法相比,该方法被证明是高效且产生较少副产物的,表明在合成生物和医学相关分子方面具有潜在应用 (Zhang 等,2013 年)。

另一项研究探讨了从甲基 3-(芳基氨基)丙烯酸酯中形成 1,2-二氢喹啉-3-羧酸衍生物。发现该反应在氢碘酸存在下,特别是在醇溶剂中有效进行,并且在各种取代基上产生了良好的结果。这项研究为进一步探索有机化学中的新型合成途径奠定了基础 (Matsumoto 等,2010 年)。

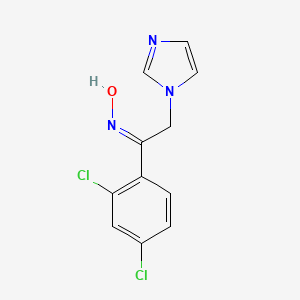

缓蚀

研究了使用 (E)-3-(4-((1H-咪唑-1-基)甲基)苯基)丙烯酸在铁表面形成自组装膜,结果表明对铁腐蚀具有显着的保护作用。这项研究表明,与 “(E)-甲基 3-(苯基氨基)丙烯酸酯”相关的化合物可能在开发新型缓蚀剂方面有应用,利用它们在金属表面形成保护膜的能力 (Zhang Zhe 等,2009 年)。

安全和环境影响

欧洲食品安全局对(丙烯酸乙酯,甲基丙烯酸甲酯)共聚物的安全评估报告得出的结论是,在规定的浓度下将其用于食品接触材料对消费者来说不是安全问题。对相关丙烯酸酯化合物安全性的这一见解可以为材料科学中的监管和安全评估提供信息 (Flavourings,2011 年)。

属性

IUPAC Name |

methyl (E)-3-anilinoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h2-8,11H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMNOVFTAIOSQN-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420691 | |

| Record name | (E)-methyl 3-(phenylamino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 3-(phenylamino)acrylate | |

CAS RN |

4916-28-3 | |

| Record name | NSC174208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-methyl 3-(phenylamino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)